3-Bromophenetole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBMPJSTUHWGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181126 | |

| Record name | 3-Bromophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2655-84-7 | |

| Record name | 1-Bromo-3-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2655-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromophenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002655847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromophenetole chemical properties and structure

An In-depth Technical Guide to 3-Bromophenetole: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

This compound, systematically known as 1-bromo-3-ethoxybenzene, is a halogenated aromatic ether that serves as a versatile intermediate in organic synthesis. Its unique structural combination—an ethoxy group and a bromine atom positioned meta to each other on a benzene ring—provides a valuable scaffold for the construction of more complex molecules. The ethoxy group, a weak activating group, and the bromine atom, a reactive handle for cross-coupling reactions, make this compound a reagent of significant interest, particularly in the fields of pharmaceutical development, agrochemicals, and materials science. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is a combustible liquid under standard conditions. Its key physical and chemical properties are summarized in the table below, sourced from established chemical databases.[1][2][3]

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-3-ethoxybenzene | [1][4] |

| Synonyms | 3-Bromophenyl ethyl ether | [2][4] |

| CAS Number | 2655-84-7 | [1][2][4] |

| Molecular Formula | C₈H₉BrO | [1][4] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| Appearance | Liquid | N/A |

| Boiling Point | 206 °C (lit.) | [2][5] |

| Density | 1.481 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.548 (lit.) | [2] |

| Flash Point | 83 °C (181.4 °F) - closed cup | [2] |

| SMILES | CCOc1cccc(Br)c1 | [2] |

| InChIKey | LQBMPJSTUHWGDE-UHFFFAOYSA-N | [2] |

Molecular Structure

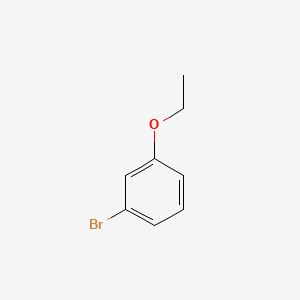

The structure of this compound features a benzene ring substituted with an ethoxy group (-OCH₂CH₃) and a bromine atom at positions 1 and 3, respectively. This meta-substitution pattern influences the molecule's electronic properties and reactivity.

Caption: Molecular structure of this compound (1-bromo-3-ethoxybenzene).

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of this compound's identity and purity. Key expected spectral features are outlined below.[1][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethoxy group. The aromatic region (typically δ 6.8-7.4 ppm) will display a complex splitting pattern due to the meta-substitution. The ethoxy group will present as a triplet at approximately δ 1.4 ppm (for the -CH₃) and a quartet at around δ 4.0 ppm (for the -OCH₂-).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals. The carbon attached to the bromine (C-Br) will be found around δ 122 ppm, while the carbon attached to the ether oxygen (C-O) will be significantly downfield, near δ 159 ppm. The remaining four aromatic carbons will appear between δ 115-130 ppm. The ethoxy carbons will be visible at approximately δ 63 ppm (-OCH₂-) and δ 15 ppm (-CH₃).[1][6]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands. Key peaks include C-H stretching for the aromatic ring (~3000-3100 cm⁻¹), aliphatic C-H stretching for the ethyl group (~2850-2980 cm⁻¹), C=C aromatic ring stretching (~1475-1580 cm⁻¹), and a strong C-O-C ether stretching band (~1250 cm⁻¹). The C-Br stretch typically appears in the fingerprint region, below 1000 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br).

Synthesis and Manufacturing

This compound is most commonly synthesized from its precursor, 3-bromophenol, via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an ethylating agent.

Protocol: Synthesis of this compound from 3-Bromophenol

This protocol is based on the well-established Williamson ether synthesis methodology.[7]

Materials:

-

3-Bromophenol

-

Iodoethane (or Bromoethane)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone (or Dimethylformamide, DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Ethylating Agent: While stirring the suspension, add iodoethane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Rinse the solid with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Causality and Self-Validation:

-

Base Selection: Potassium carbonate is a sufficiently strong base to deprotonate the phenol (pKa ~9-10) but is mild enough to avoid side reactions. Its insolubility in acetone drives the reaction forward as the phenoxide is formed.[7]

-

Solvent Choice: Acetone or DMF are suitable polar aprotic solvents that facilitate Sₙ2 reactions by solvating the potassium cation without hydrogen bonding to the nucleophile.

-

Workup Logic: The aqueous washes are critical. The NaHCO₃ wash removes any unreacted acidic 3-bromophenol. The brine wash helps to break any emulsions and remove bulk water from the organic phase before the final drying step.

-

Validation: The purity of the final product should be confirmed by the spectroscopic methods described above (NMR, IR, MS) and compared against reference spectra.

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond. As an aryl bromide, it is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[8]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, yielding substituted anilines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, producing aryl alkynes.

The reactivity in these transformations is generally high, following the trend I > Br > Cl for the halide leaving group.[8] The meta-position of the ethoxy group provides moderate electronic influence compared to ortho- or para-substituents, leading to predictable reactivity.[9]

In drug development, brominated aromatic compounds are invaluable building blocks.[10][11] this compound can be used to introduce the 3-ethoxyphenyl moiety into a target molecule. This fragment can influence a drug candidate's pharmacokinetic properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[10] While specific blockbuster drugs directly using this compound as a starting material are not prominently cited, its utility is analogous to other bromophenol derivatives that are key intermediates in the synthesis of APIs across various therapeutic areas, including oncology, inflammation, and infectious diseases.[10][12]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

GHS Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][13]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors and prevent contact with skin and eyes.[7][13]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. Seek medical attention if symptoms persist.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Conclusion

This compound is a synthetically valuable building block whose utility is rooted in its straightforward synthesis and the versatile reactivity of its aryl-bromide functional group. For researchers in medicinal chemistry and process development, it offers a reliable means to incorporate the 3-ethoxyphenyl group, a common motif in pharmacologically active compounds. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, enables its effective use in the creation of novel and complex molecular architectures.

References

- 1. This compound | C8H9BrO | CID 75867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-溴苯乙醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Phenol, 3-bromo- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. prepchem.com [prepchem.com]

- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. modychem.co [modychem.co]

- 12. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Bromophenetole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone in the synthesis of complex organic molecules, 3-Bromophenetole (1-bromo-3-ethoxybenzene) serves as a critical building block and intermediate in various fields, most notably in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the meta-positioned bromine atom and the ethoxy group, make it a versatile reagent for introducing the 3-ethoxyphenyl moiety into larger scaffolds. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of this compound, from its fundamental chemical identity to its practical applications, supported by established protocols and safety considerations.

Core Identification and Physicochemical Properties

At its core, this compound is an aromatic ether characterized by a bromine atom and an ethoxy group attached to a benzene ring at the 1 and 3 positions, respectively.

Table 1: Chemical Identifiers and Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-bromo-3-ethoxybenzene | [1] |

| CAS Number | 2655-84-7 | [2] |

| Synonyms | 3-Bromophenyl ethyl ether, m-Bromophenetole | [2] |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [2] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | 206 °C (lit.) | [2] |

| Density | 1.481 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.548 (lit.) | [2] |

| Flash Point | 83 °C (181.4 °F) - closed cup | [2] |

These fundamental properties are crucial for its handling, reaction setup, and purification. The relatively high boiling point suggests that purification can be readily achieved by vacuum distillation.

Synthesis of this compound: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis.[3][4] This venerable yet highly effective Sₙ2 reaction involves the nucleophilic attack of the 3-bromophenoxide ion on an ethylating agent.

Reaction Rationale and Mechanistic Overview

The Williamson ether synthesis is predicated on the generation of a potent nucleophile, the alkoxide (in this case, a phenoxide), which then displaces a halide from a primary alkyl halide. The acidity of the phenolic proton of 3-Bromophenol (pKa ≈ 9-10) allows for its facile deprotonation by a suitable base to form the 3-bromophenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide), leading to the formation of the ether linkage and a salt byproduct.[3][4]

Figure 1: General workflow for the synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

3-Bromophenol

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Ethyl iodide (EtI) or ethyl bromide (EtBr)

-

Anhydrous dimethylformamide (DMF) or acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 3-Bromophenol in a suitable anhydrous solvent (e.g., DMF or acetone) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a slight excess of a base (e.g., 1.5 equivalents of K₂CO₃ or 1.1 equivalents of NaH).

-

Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the 3-bromophenoxide salt.

-

Addition of Ethylating Agent: Add a slight excess (e.g., 1.2 equivalents) of the ethylating agent (ethyl iodide or ethyl bromide) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, remove it by filtration.

-

Transfer the filtrate to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Aromatic protons (6.5-7.5 ppm, complex multiplet), ethyl group protons (quartet around 4.0 ppm for -OCH₂- and triplet around 1.4 ppm for -CH₃). |

| ¹³C NMR | Aromatic carbons (110-160 ppm), C-Br carbon (around 122 ppm), ethoxy carbons (around 63 ppm for -OCH₂- and 15 ppm for -CH₃).[1] |

| IR Spectroscopy | C-O-C stretching (around 1250 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), C=C stretching (1400-1600 cm⁻¹), and C-Br stretching (in the fingerprint region).[1] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom.[1] |

Applications in Drug Discovery and Medicinal Chemistry

While specific in-vivo or in-vitro studies on this compound itself are not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of biologically active molecules is well-established. The bromophenol moiety, in general, is found in numerous natural products and synthetic compounds with a wide range of pharmacological activities.[5][6][7]

Precursor to Biologically Active Molecules

This compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications, including:

-

Anticancer Agents: Bromophenol derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] The 3-ethoxyphenyl group can be incorporated into larger scaffolds to modulate their pharmacokinetic and pharmacodynamic properties.

-

Antibacterial Agents: The bromophenol scaffold has shown promise in the development of new antibacterial agents, particularly against multidrug-resistant strains.[5]

-

Enzyme Inhibitors: Derivatives of bromophenols have been shown to inhibit various enzymes, suggesting their potential in treating a range of diseases.[8]

Role of the Bromo and Ethoxy Groups

-

The Bromine Atom: The bromine atom in this compound can serve as a handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination. This allows for the facile introduction of diverse substituents at the 3-position of the phenoxy ring, enabling the exploration of structure-activity relationships (SAR).

-

The Ethoxy Group: The ethoxy group can influence the lipophilicity and metabolic stability of a drug candidate. It can also participate in hydrogen bonding interactions with biological targets.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Source:[1]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Toxicological Profile

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its straightforward synthesis via the Williamson ether reaction, coupled with the synthetic handles provided by the bromine atom and the modulating effects of the ethoxy group, makes it an attractive building block for the creation of novel and complex molecular architectures. Researchers and scientists working with this compound should be well-versed in its properties, synthesis, and safe handling procedures to effectively and responsibly harness its synthetic utility.

References

- 1. This compound | C8H9BrO | CID 75867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-溴苯乙醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of 3-Bromophenetole (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromophenetole

This guide provides a comprehensive analysis of the spectroscopic data for this compound (1-bromo-3-ethoxybenzene), a key intermediate in organic synthesis. For researchers, scientists, and professionals in drug development, accurate structural elucidation is paramount. This document offers an in-depth examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and supported by authoritative sources.

Introduction to this compound

This compound (C₈H₉BrO) is an aromatic ether that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its chemical structure consists of a benzene ring substituted with a bromine atom and an ethoxy group at the meta-position. The precise characterization of this compound is critical to ensure purity and confirm its identity before use in subsequent reactions. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle.

Chemical and Physical Properties: [1]

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol |

| CAS Number | 2655-84-7 |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 206 °C (lit.) |

| Density | 1.481 g/mL at 25 °C (lit.) |

Molecular Structure Analysis

The arrangement of substituents on the benzene ring dictates the spectroscopic output. The ethoxy group (-OCH₂CH₃) is an ortho-, para-directing activator, while the bromine atom is a deactivating ortho-, para-director. Their meta-positioning relative to each other influences the electronic environment of the aromatic protons and carbons, leading to a distinct and predictable spectroscopic fingerprint.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their neighboring protons. The spectrum is characterized by signals in both the aromatic (δ 6.5-7.5 ppm) and aliphatic (δ 1.0-4.0 ppm) regions.

Data Interpretation:

-

Ethoxy Protons: The ethoxy group gives rise to two signals: a triplet around δ 1.4 ppm corresponding to the methyl (-CH₃) protons, which are split by the adjacent methylene protons. The methylene (-CH₂-) protons appear as a quartet around δ 4.0 ppm, split by the three methyl protons. This characteristic triplet-quartet pattern is a hallmark of an ethyl group.

-

Aromatic Protons: The four protons on the substituted benzene ring are chemically distinct, giving rise to four signals in the aromatic region. Their chemical shifts and coupling patterns are influenced by the electronic effects of the bromo and ethoxy substituents.

Summary of ¹H NMR Data: [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.15 | t | 1H | Ar-H |

| ~7.05 | d | 1H | Ar-H |

| ~6.85 | s | 1H | Ar-H |

| ~6.75 | d | 1H | Ar-H |

| ~4.00 | q | 2H | -OCH₂CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Note: The exact chemical shifts and multiplicities for the aromatic region can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical substituent effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected.

Data Interpretation:

-

Aliphatic Carbons: The two carbons of the ethoxy group appear in the upfield region of the spectrum. The -CH₂- carbon is deshielded by the adjacent oxygen and appears around δ 63 ppm, while the terminal -CH₃ carbon is found further upfield around δ 15 ppm.

-

Aromatic Carbons: Six signals are observed in the aromatic region (δ 110-160 ppm). The carbon directly attached to the oxygen (C-O) is the most deshielded, appearing around δ 160 ppm. The carbon bearing the bromine (C-Br) is found around δ 123 ppm. The remaining four aromatic CH carbons have distinct chemical shifts due to their unique positions relative to the two substituents.

Summary of ¹³C NMR Data: [1]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~159.9 | Ar C-O |

| ~130.8 | Ar C-H |

| ~123.6 | Ar C-H |

| ~122.9 | Ar C-Br |

| ~118.2 | Ar C-H |

| ~113.8 | Ar C-H |

| ~63.4 | -OCH₂CH₃ |

| ~14.8 | -OCH₂CH₃ |

Experimental Protocol: NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra.

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer: Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies, and shim the magnetic field to optimize homogeneity.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for each nucleus.

-

Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to a standard (e.g., residual solvent peak or tetramethylsilane).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups.

Data Interpretation: The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Summary of IR Absorption Bands: [1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl-alkyl ether (asymmetric) |

| ~1040 | C-O stretch | Aryl-alkyl ether (symmetric) |

| ~800-700 | C-H bend | Aromatic (meta-substitution) |

| ~680 | C-Br stretch | Aryl bromide |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Data Interpretation: The electron ionization (EI) mass spectrum of this compound is notable for the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak appears as a pair of peaks (M⁺ and M+2) of almost equal intensity.[1]

-

Molecular Ion (M⁺): A pair of peaks is observed at m/z 200 and m/z 202 , corresponding to [C₈H₉⁷⁹BrO]⁺ and [C₈H₉⁸¹BrO]⁺. The base peak in some spectra is observed at m/z 172 and 174.[1]

-

Major Fragmentation: The most common fragmentation pathway for ethers is the loss of the alkyl group. Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the molecular ion would lead to fragments at m/z 171 and 173. A more prominent fragmentation involves the loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, resulting in ions at m/z 172 and m/z 174 , corresponding to the 3-bromophenol radical cation. This is often the base peak.[2][3]

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) into the GC. The instrument uses a heated injection port to vaporize the sample, which is then carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. A typical temperature program might start at 50°C and ramp up to 250°C.

-

MS Detection: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using 70 eV electron ionization). The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum.

Safety and Handling

This compound is classified as a hazardous substance.[1]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes.[5]

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of key functional groups (ether, aromatic ring, C-Br), and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation analysis. The data presented in this guide serves as a reliable reference for researchers utilizing this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Bromophenetole for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 3-Bromophenetole

This compound (1-bromo-3-ethoxybenzene), a halogenated aromatic ether, is a versatile intermediate in organic synthesis. Its unique structural features make it a valuable building block in the development of novel pharmaceutical compounds and other specialty chemicals. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This guide provides an in-depth analysis of the solubility and stability of this compound, offering both theoretical insights and practical experimental protocols to empower researchers in their scientific endeavors.

I. Solubility Profile of this compound: A Theoretical and Practical Perspective

A clear understanding of a compound's solubility in various solvent systems is fundamental for reaction design, purification, and formulation development. While explicit quantitative solubility data for this compound is not extensively documented in publicly available literature, a robust solubility profile can be predicted based on its molecular structure and the principle of "like dissolves like."

Theoretical Solubility Assessment: Hansen Solubility Parameters

This structural analysis suggests that this compound will exhibit good solubility in solvents with moderate polarity and some hydrogen bonding capability.

Predicted and Observed Qualitative Solubility

Based on theoretical principles and available qualitative data, the solubility of this compound in a range of common laboratory solvents is summarized below. It is important to note that these are predictions and should be confirmed experimentally for specific applications.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble | The nonpolar character of the benzene ring and ethyl group dominates over the weak polarity of the ether and bromo groups. |

| Methanol, Ethanol | High | Soluble | These polar protic solvents can engage in dipole-dipole interactions with this compound. |

| Isopropanol | Medium | Soluble | Similar to methanol and ethanol, it can effectively solvate the molecule. |

| Acetone | Medium | Very Soluble | A polar aprotic solvent that can engage in strong dipole-dipole interactions. |

| Ethyl Acetate | Medium | Very Soluble | A moderately polar solvent with good solvating power for aromatic ethers. |

| Acetonitrile | Medium | Soluble | A polar aprotic solvent capable of solvating the polar functionalities of the molecule. |

| Chloroform, Dichloromethane | Medium | Very Soluble | Halogenated solvents that are effective at dissolving other halogenated compounds. |

| Dimethyl Sulfoxide (DMSO) | High | Very Soluble | A highly polar aprotic solvent with excellent solvating capabilities for a wide range of compounds. |

| Tetrahydrofuran (THF) | Medium | Very Soluble | A cyclic ether that is a good solvent for other ethers and aromatic compounds. |

| Toluene, Hexane | Low | Sparingly Soluble to Insoluble | Nonpolar solvents that are less effective at solvating the polar aspects of this compound. |

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise quantitative solubility data, the shake-flask method is the gold standard. This equilibrium-based method provides reliable and reproducible results.

The shake-flask method is designed to achieve a true thermodynamic equilibrium between the solid solute and the solvent. By agitating an excess amount of the compound in the solvent for an extended period, the solvent becomes saturated. This ensures that the measured concentration represents the maximum amount of solute that can dissolve at a specific temperature, providing a definitive solubility value. The subsequent separation of the undissolved solid is critical to accurately quantify the concentration of the dissolved solute in the supernatant.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be visually apparent.

-

Place the container in a constant temperature shaker or incubator. The temperature should be controlled to the desired experimental condition (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

-

-

Separation of Undissolved Solute:

-

Allow the suspension to settle at the experimental temperature for at least 24 hours to ensure undissolved particles sediment.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., a 0.22 µm PTFE filter) to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or molarity (mol/L).

-

II. Stability Profile of this compound: A Forced Degradation Approach

Assessing the chemical stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are designed to accelerate the degradation of a substance under more severe conditions than those used for long-term stability testing.[1]

Rationale for Forced Degradation Studies

Forced degradation studies serve several key purposes[2]:

-

Elucidation of Degradation Pathways: By subjecting the compound to various stress conditions, potential degradation products can be generated and identified.

-

Development of Stability-Indicating Methods: The analytical methods used must be able to separate the intact compound from its degradation products, ensuring accurate quantification during stability studies.

-

Understanding Intrinsic Stability: These studies provide insights into the inherent stability of the molecule and its susceptibility to different degradation mechanisms.

Potential Degradation Pathways of this compound

Based on the chemical structure of this compound, the following degradation pathways are plausible under forced degradation conditions:

-

Hydrolysis: The ether linkage in this compound could be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving to form 3-bromophenol and ethanol.

-

Oxidation: The aromatic ring and the benzylic protons of the ethyl group could be susceptible to oxidation, leading to the formation of various oxidized derivatives.

-

Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV light, potentially leading to the formation of radical species and subsequent degradation products.[3][4][5][6]

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition, with potential cleavage of the ether bond or the carbon-bromine bond.[7][8][9]

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation involves subjecting solutions of this compound to various stress conditions.

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M hydrochloric acid (HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide (NaOH) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.[10]

-

Oxidative Degradation: Treat the stock solution with a suitable oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature or elevated temperature.

-

Photolytic Degradation: Expose the stock solution to a controlled source of UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80-100 °C) in a controlled oven.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method. The method should be capable of separating this compound from all potential degradation products.

-

Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products to assess peak purity.

-

Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and, if necessary, quantify the major degradation products.

-

Propose the degradation pathways based on the identified products.

-

III. Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While direct quantitative data is limited, the theoretical predictions and detailed experimental protocols outlined herein offer a robust starting point for researchers. By systematically applying the described methodologies, scientists and drug development professionals can generate the necessary data to confidently utilize this compound in their synthetic and formulation endeavors, ultimately accelerating the pace of innovation.

IV. References

-

Enhanced photoreduction degradation of polybromodiphenyl ethers with Fe3O4-g-C3N4 under visible light irradiation. (n.d.). National Institutes of Health. --INVALID-LINK--

-

Photodegradation of 4,4'-dibrominated diphenyl ether in Triton X-100 micellar solution. (2017). PubMed. --INVALID-LINK--

-

Photochemical degradation of polybrominated diphenyl ethers. (2025). ResearchGate. --INVALID-LINK--

-

Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022). MDPI. --INVALID-LINK--

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. --INVALID-LINK--

-

Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (2018). ScienceDirect. --INVALID-LINK--

-

Influence of brominated flame retardant thermal decomposition products on HALS. (2025). ResearchGate. --INVALID-LINK--

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. --INVALID-LINK--

-

Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (n.d.). Kinam Park. --INVALID-LINK--

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). Chemical Engineering Transactions. --INVALID-LINK--

-

Simulation degradation of bromophenolic compounds in chlorine-based advanced oxidation processes: Mechanism, microscopic and apparent kinetics, and toxicity assessment. (2021). PubMed. --INVALID-LINK--

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). Central Institute for Labour Protection - National Research Institute. --INVALID-LINK--

-

3-Bromophenol. (n.d.). PubChem. --INVALID-LINK--

-

Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. (2017). SciSpace. --INVALID-LINK--

-

Consideration of Hansen Solubility Parameters. Part 3. (n.d.). --INVALID-LINK--

-

Solubility of 3-(Bromomethyl)selenophene in Organic Solvents: An In-depth Technical Guide. (n.d.). Benchchem. --INVALID-LINK--

-

Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. (2017). Semantic Scholar. --INVALID-LINK--

-

Enhanced detoxification of p-bromophenol by novel Zr/Ag-TiO2@rGO ternary composite: Degradation kinetics and phytotoxicity evolution studies. (2019). PubMed. --INVALID-LINK--

-

Solvent Miscibility Table. (n.d.). --INVALID-LINK--

-

This compound. (n.d.). PubChem. --INVALID-LINK--

-

Degradation mechanism, kinetics, and toxicity investigation of 4-bromophenol by electrochemical reduction and oxidation with Pd–Fe/graphene catalytic cathodes. (2025). ResearchGate. --INVALID-LINK--

-

The shelf life study of 0.1 M Sodium hydroxide volumetric solution at different condition for analytical purpose in Laboratory. (2019). ResearchGate. --INVALID-LINK--

-

Solvent Miscibility Table. (n.d.). Sigma-Aldrich. --INVALID-LINK--

-

3-Bromophenol 98%. (n.d.). Sigma-Aldrich. --INVALID-LINK--

-

Properties of Common Organic Solvents. (2022). --INVALID-LINK--

-

Vapourtec Solvent Miscibility Table. (n.d.). --INVALID-LINK--

-

Polarity of Solvents. (n.d.). --INVALID-LINK--

-

The shelf life study of 0.1 M Sodium hydroxide volumetric solution at different condition for analytical purpose in Laboratory. (2019). Journal of Drug Delivery and Therapeutics. --INVALID-LINK--

References

- 1. m.ciop.pl [m.ciop.pl]

- 2. Photolytic degradation of polybromodiphenyl ethers under UV-lamp and solar irradiations. | Semantic Scholar [semanticscholar.org]

- 3. Enhanced photoreduction degradation of polybromodiphenyl ethers with Fe3O4-g-C3N4 under visible light irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photodegradation of 4,4'-dibrominated diphenyl ether in Triton X-100 micellar solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. cetjournal.it [cetjournal.it]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Bromophenetole: Commercial Availability, Purity, and Application in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 3-Bromophenetole (CAS No. 2655-84-7), a key intermediate in pharmaceutical and agrochemical synthesis. The guide details its commercial availability from various suppliers, typical purity specifications, and a comparative analysis of product offerings. Furthermore, it presents validated, step-by-step protocols for purity analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy. A detailed procedure for laboratory-scale purification via fractional distillation is also provided. The synthesis of this compound through the Williamson ether synthesis is discussed, offering a reliable method for its preparation. Finally, the guide explores the applications of this versatile molecule in drug development, highlighting its role as a valuable building block in the synthesis of complex therapeutic agents.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, also known as 1-bromo-3-ethoxybenzene, is a halogenated aromatic ether. Its structure, featuring a bromine atom and an ethoxy group on a benzene ring, provides two key points of reactivity, making it a valuable intermediate in organic synthesis. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities. The ethoxy group, being relatively stable, influences the molecule's lipophilicity and can play a role in its interaction with biological targets in downstream applications. These chemical properties make this compound a sought-after building block in the synthesis of pharmaceuticals and other bioactive molecules.

Commercial Availability and Purity

This compound is readily available from a range of chemical suppliers catering to the research and development sector. The purity of commercially available this compound is typically high, with most suppliers offering grades of 97% or greater. It is crucial for researchers to select a supplier and purity grade that aligns with the specific requirements of their application, as trace impurities can significantly impact the outcome of sensitive synthetic steps or biological assays.

Below is a comparative table of representative commercial suppliers of this compound:

| Supplier | Product Number | Stated Purity | Available Quantities |

| Sigma-Aldrich | 453250 | 97% | 5g, 25g |

| Thermo Scientific Chemicals | B21418 | 98% (Assay by GC: ≥97.5%) | 10g, 50g |

| BenchChem | BC2655847 | Custom | Inquire for details |

| Apollo Scientific | Inquire for details | Inquire for details | Inquire for details |

| Toronto Research Chemicals | Inquire for details | Inquire for details | Inquire for details |

Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website or Certificate of Analysis for the most current information.[1][2][3][4][5]

A Certificate of Analysis (CoA) should always be requested from the supplier to confirm the purity and identity of the purchased material. The CoA will typically provide lot-specific data from analytical tests such as GC, NMR, and sometimes elemental analysis.[6][7][8]

Analytical Validation: Ensuring the Quality of this compound

Prior to its use in a synthetic workflow, it is imperative to verify the purity and identity of this compound. The following sections provide detailed protocols for the two most common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. It provides both quantitative information about the purity and qualitative information for the identification of potential impurities.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (e.g., 100 µg/mL).

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5973 MSD or equivalent.

-

Column: A non-polar capillary column, such as an Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm), is recommended.[9]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MSD Transfer Line: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

-

Data Analysis:

-

The purity of this compound is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

-

The mass spectrum of the main peak should be compared with a reference spectrum from a database (e.g., NIST) to confirm the identity of this compound.[10] The mass spectra of any significant impurities can be analyzed to aid in their identification.

-

Diagram: GC-MS Workflow for Purity Analysis

References

- 1. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 3-Bromophenol, TRC 100 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 3. 3-ブロモフェネトール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. alkalisci.com [alkalisci.com]

- 5. 591-20-8 Cas No. | 3-Bromophenol | Apollo [store.apolloscientific.co.uk]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 3-溴苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. laballey.com [laballey.com]

- 9. agilent.com [agilent.com]

- 10. Phenol, 3-bromo- [webbook.nist.gov]

Potential research applications of 3-Bromophenetole

An In-depth Technical Guide to the Research Applications of 3-Bromophenetole

Abstract

This compound (1-bromo-3-ethoxybenzene) is a halogenated aromatic ether that has emerged as a versatile and strategic building block in modern organic synthesis. Its unique trifecta of functionalities—a reactive carbon-bromine bond, a stable ethoxy group, and an aromatic scaffold—provides a powerful platform for the construction of complex molecular architectures. This guide delves into the core research applications of this compound, with a specific focus on its utility in medicinal chemistry for the development of novel therapeutics and in materials science for the synthesis of advanced organic functional materials. We will explore the causality behind its selection in synthetic strategies, provide detailed, field-proven experimental protocols for its key transformations, and present data-driven insights to empower researchers, scientists, and drug development professionals in leveraging this valuable intermediate.

Introduction: The Molecular Logic of this compound

At its core, this compound is an aromatic compound distinguished by two key functional groups that dictate its synthetic utility:

-

The Bromo Group: Positioned at the meta-position of the benzene ring, the bromine atom serves as an exceptionally versatile synthetic handle. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. This reactivity allows for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds, which is the cornerstone of modern molecular construction.

-

The Ethoxy Group: Unlike a free hydroxyl group found in its precursor, 3-bromophenol, the ethyl ether in this compound is chemically robust and generally non-reactive under common cross-coupling conditions. This stability serves two primary purposes: it acts as a protecting group for the phenol, preventing unwanted side reactions, and it modulates the molecule's physicochemical properties, increasing its lipophilicity compared to its phenolic counterpart. This modification can be crucial for influencing the solubility and pharmacokinetic profile of derivative compounds in drug discovery contexts.

The combination of a reactive site (Br) and a modulating, stable group (OEt) makes this compound a prime starting material for systematic and iterative synthetic campaigns.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2655-84-7 | |

| Molecular Formula | C₈H₉BrO | |

| Molecular Weight | 201.06 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 1.481 g/mL at 25 °C | |

| Boiling Point | 206 °C | |

| Refractive Index | n20/D 1.548 | |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform |

Synthesis of this compound: A Standard Protocol

The most direct and common synthesis of this compound is via the Williamson ether synthesis, starting from its readily available precursor, 3-bromophenol. This reaction involves the deprotonation of the weakly acidic phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an ethylating agent.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 3-bromophenol and iodoethane.

Materials:

-

3-bromophenol (1.0 eq)

-

Potassium Carbonate (K₂CO₃, 1.5 eq), anhydrous

-

Iodoethane (C₂H₅I, 1.2 eq)

-

Acetone, anhydrous

-

Reaction flask, condenser, magnetic stirrer

-

Standard work-up and purification equipment

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension (approx. 5-10 mL per gram of 3-bromophenol).

-

Reagent Addition: Add iodoethane (1.2 eq) to the suspension dropwise at room temperature.

-

Reaction: Attach a condenser and heat the mixture to reflux (approx. 56 °C for acetone). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 3-bromophenol is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether or ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity after the extractive work-up.

Causality: The use of a weak base like K₂CO₃ is sufficient to deprotonate the phenol without causing side reactions with the iodoethane. Acetone is an ideal solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction, and its boiling point allows for a convenient reflux temperature.

Caption: Williamson ether synthesis of this compound.

Application I: Medicinal Chemistry and Drug Discovery

Halogenated compounds, particularly bromo-aromatics, are foundational building blocks in medicinal chemistry.[1] The bromine atom can act as a bioisostere for other groups, enhance binding affinity through halogen bonding, and, most importantly, serve as a synthetic linchpin for diversification. This compound is an ideal starting point for creating libraries of novel compounds for biological screening.

Core Strategy: Diversification via Palladium-Catalyzed Cross-Coupling

The C-Br bond in this compound is readily activated by a palladium(0) catalyst, initiating a catalytic cycle that can forge new bonds with a variety of coupling partners. This allows for the rapid and modular assembly of complex molecules from simple, commercially available starting materials.

Caption: Diversification of this compound in drug discovery.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds which are prevalent in pharmaceuticals.

Objective: To couple this compound with phenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.03 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Toluene and Water (e.g., 4:1 mixture)

-

Schlenk flask and inert atmosphere setup

Step-by-Step Methodology:

-

Inert Atmosphere: Set up a Schlenk flask equipped with a condenser and magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Loading: Under a positive flow of inert gas, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq) to the flask.

-

Solvent Degassing: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). Solvents should be degassed by bubbling with inert gas for at least 30 minutes prior to use.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 8-12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-ethoxybiphenyl.

Causality: The palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) states to facilitate oxidative addition, transmetalation, and reductive elimination.[2] The base (K₂CO₃) is crucial for activating the boronic acid to form a more reactive boronate species, which is necessary for the transmetalation step. A two-phase solvent system like toluene/water is often effective, with the aqueous phase supporting the base and the organic phase dissolving the substrates and catalyst.

Protocol 2: Sonogashira Coupling

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating aryl-alkyne structures that are key intermediates in natural product synthesis and materials science.[3]

Objective: To couple this compound with phenylacetylene.

Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (1.1 eq)

-

Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride, 0.02 eq)

-

Copper(I) Iodide (CuI, 0.04 eq)

-

Triethylamine (Et₃N), anhydrous and degassed

-

Tetrahydrofuran (THF), anhydrous and degassed

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

-

Solvent and Reagents: Add anhydrous, degassed THF, followed by this compound (1.0 eq), and finally triethylamine (2.0-3.0 eq).

-

Alkyne Addition: Add phenylacetylene (1.1 eq) dropwise to the stirred mixture at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the reaction at room temperature. The reaction progress can be monitored by TLC. It is often complete within 2-6 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter it through a pad of Celite to remove the catalyst residues and amine salts.

-

Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Causality: This reaction operates via two interconnected catalytic cycles. The palladium cycle activates the aryl bromide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide is more reactive and readily undergoes transmetalation to the palladium center, accelerating the overall reaction rate.[3] Triethylamine acts as both the base to deprotonate the alkyne and the solvent.

Application II: Organic Materials Science

The precise, stepwise construction of complex aromatic systems makes this compound a valuable building block for organic functional materials, such as those used in organic electronics (OLEDs, OPVs). The ability to perform sequential, site-selective cross-coupling reactions allows for the synthesis of well-defined oligomers and polymers with tailored electronic and photophysical properties.

References

A Technical Guide to the Synthetic Utility of 3-Bromophenetole in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Core Properties

Overview of 3-Bromophenetole

This compound, or 1-bromo-3-ethoxybenzene, is a halogenated aromatic ether that serves as a versatile and highly valuable precursor in organic synthesis. Its structure features a benzene ring substituted with a bromine atom and an ethoxy group at the meta-position. This specific arrangement of functional groups—a reactive aryl bromide handle for cross-coupling and metallation reactions, combined with a stable, lipophilic ethoxy group—makes it an ideal building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] The bromine atom provides a reliable site for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, while the ethoxy group modulates the electronic properties and solubility of the molecule and its derivatives.

This guide provides an in-depth exploration of the core synthetic transformations involving this compound, focusing on the causality behind experimental choices and providing field-proven protocols for its application.

Caption: Chemical structure of this compound (1-bromo-3-ethoxybenzene).

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | [2] |

| Molecular Weight | 201.06 g/mol | [2] |

| CAS Number | 2655-84-7 | [2] |

| Appearance | Liquid | |

| Boiling Point | 206 °C (lit.) | |

| Density | 1.481 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.548 (lit.) | |

| Flash Point | 83 °C (181.4 °F) - closed cup |

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing vapors or mist.[3] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move the person to fresh air. Seek medical attention if symptoms persist.[3]

Section 2: The Aryl Bromide Moiety: A Hub for Cross-Coupling Reactions

The bromine atom on the aromatic ring is the primary site of reactivity, making this compound an excellent substrate for a variety of powerful transition metal-catalyzed cross-coupling reactions. These methods are cornerstones of modern pharmaceutical and materials science for creating complex molecular architectures.[5]

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, coupling an organoboron species with an organohalide.[6] For this compound, this reaction enables the introduction of a wide range of alkyl, alkenyl, or aryl substituents at the 3-position, a key step in building molecular complexity.[7]

Mechanism and Rationale: The catalytic cycle, shown below, involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: A base activates the boronic acid, facilitating the transfer of the organic group from boron to the palladium center. The choice of base (e.g., K₂CO₃, K₃PO₄) is crucial for the efficiency of this step.[6]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Ethoxy-1,1'-biphenyl

This protocol describes a representative Suzuki coupling of this compound with phenylboronic acid.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 201 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg). The choice of catalyst and ligand is critical; for less reactive substrates, more sophisticated ligands like XPhos may be required.[9]

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1, 5 mL). The use of a biphasic system with a phase-transfer catalyst can sometimes improve yields.[6]

-

Reaction: Heat the mixture to reflux (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-ethoxy-1,1'-biphenyl.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[10][11] This palladium-catalyzed reaction allows for the coupling of this compound with a vast array of primary and secondary amines under relatively mild conditions, overcoming the limitations of older methods like the Goldberg reaction.[5][11]

Mechanism and Rationale: The mechanism is similar to the Suzuki coupling but involves an amine nucleophile.

-

Oxidative Addition: Pd(0) adds to the this compound.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) deprotonates the amine to form a palladium amido complex. The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is critical to facilitate reductive elimination and prevent side reactions.[10][11]

-

Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of N-benzyl-3-ethoxyaniline

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a stir bar, Pd₂(dba)₃ (0.02 mmol, 18 mg), a suitable phosphine ligand like (±)-BINAP (0.05 mmol, 31 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

-

Reagent Addition: Add this compound (1.0 mmol, 201 mg) and benzylamine (1.2 mmol, 129 mg).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

-

Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C. Monitor the reaction's completion by TLC or LC-MS.[12]

-

Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL), and wash with brine (2 x 15 mL).

-

Purification: Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue by flash chromatography to obtain the desired N-arylated amine.[12]

Copper-Catalyzed Ullmann Condensation for C-O Bond Formation

The Ullmann condensation is a classical method for forming diaryl ethers via a copper-catalyzed reaction between an aryl halide and a phenol.[13][14] While often requiring harsher conditions than palladium-catalyzed reactions, modern advancements with specific ligands have made the Ullmann reaction more practical for synthesizing molecules like those derived from this compound.[15][16]

Experimental Protocol: Synthesis of 1-ethoxy-3-phenoxybenzene

-